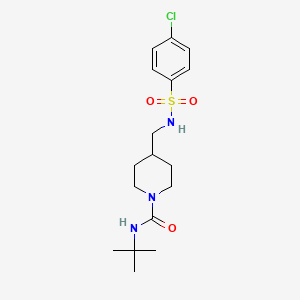

3-Chloro-5-fluoro-4-methoxybenzyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-5-fluoro-4-methoxybenzyl alcohol, also known as CFMBA, is a chemical compound with the molecular formula C8H8ClFO2 and a molecular weight of 190.6 . It is a liquid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is (3-chloro-5-fluoro-4-methoxyphenyl)methanol . The InChI code is 1S/C8H8ClFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 .Physical And Chemical Properties Analysis

3-Chloro-5-fluoro-4-methoxybenzyl alcohol is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Antioxidant Properties

3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), a phenolic compound similar to 3-Chloro-5-fluoro-4-methoxybenzyl alcohol, has been studied for its antioxidant properties. DHMBA, isolated from the Pacific oyster, showed significant inhibition of DPPP-mediated fluorescence, indicating its potential as a strong antioxidant. This compound could be useful in the prevention and treatment of liver diseases involving oxidative processes (Watanabe et al., 2012).

Catalysis in Aryl-Alcohol Oxidase

Research on aryl-alcohol oxidase (AAO) revealed that ligand diffusion studies on AAO showed interactions with compounds like 3-Chloro-5-fluoro-4-methoxybenzyl alcohol, affecting the enzyme's catalytic efficiency. The research highlighted the role of specific amino acids in AAO in substrate binding and the kinetic mechanism of the enzyme (Ferreira et al., 2015).

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel compounds. An example is the use of 2-(4-Methoxybenzyloxy)-3-nitropyridine, prepared from 2-chloro-3-nitropyridine and p-methoxybenzyl (PMB) alcohol, for the methoxybenzylation of hydroxy groups (Nakano et al., 2001).

Modification of Kraft Lignin

In studies of Kraft lignin and vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), acidic treatment showed a decrease in aliphatic hydroxyl content, enhancing the antioxidant properties of treated fractions in polypropylene (Pouteau et al., 2005).

Photocatalytic Oxidation

Benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, have been studied for photocatalytic oxidation into corresponding aldehydes on titanium dioxide under oxygen atmosphere. This reaction was confirmed to proceed under both UV-light and visible light irradiation (Higashimoto et al., 2009).

Cytotoxic Activities

Research on isatin derivatives, including compounds related to 3-Chloro-5-fluoro-4-methoxybenzyl alcohol, showed significant in vitro cytotoxic activities against various cell lines, providing insights into potential therapeutic applications (Reddy et al., 2013).

New Protecting Group for Alcohols

A study introduced a new benzyl ether-type protecting group for alcohols, including the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, demonstrating the stability and compatibility of this new group with other protective groups (Crich et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

(3-chloro-5-fluoro-4-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVNWSHOZRKHCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2355676.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2355679.png)

![3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2355682.png)